Cytotoxicity Against MCF-7 Breast Cancer Cells: Direct Comparison with Parent Stigmasterol
In a direct comparative study, 7alpha-Hydroxystigmasterol demonstrated higher cytotoxic potency (lower IC50) than its parent compound, stigmasterol, against the MCF-7 human breast cancer cell line. The hydroxylation at the 7-alpha position resulted in a 1.42-fold increase in potency, establishing a clear structure-activity relationship that differentiates it from the unmodified phytosterol [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.13 µM |
| Comparator Or Baseline | Stigmasterol: IC50 = 12.97 µM |
| Quantified Difference | 7alpha-Hydroxystigmasterol is 1.42x more potent (lower IC50 by 3.84 µM) |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
This data directly answers the core procurement question: selecting 7alpha-Hydroxystigmasterol over stigmasterol provides measurably higher in vitro potency in this cancer model, which is crucial for experimental design and data interpretation in oncology research.
- [1] Nurlela, N., et al. (2024). In silico and in vitro Characterizations of Rodent Tuber (Typhonium flagelliforme) Mutant Plant Isolates against FXR Receptor on MCF-7 Cells. Journal of Oleo Science, 73(10), 1349-1360. View Source
